molecular formula C17H22N4O5 B010242 Pyroglutamyl-seryl-phenylalanine amide CAS No. 100218-02-8

Pyroglutamyl-seryl-phenylalanine amide

Cat. No.: B010242
CAS No.: 100218-02-8
M. Wt: 362.4 g/mol
InChI Key: HJLPUKPKQATFGH-AVGNSLFASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyroglutamyl-seryl-phenylalanine amide is a synthetic tripeptide designed for advanced research applications. Its structure features an N-terminal pyroglutamyl (pGlu) residue, which enhances metabolic stability by protecting the peptide from degradation by aminopeptidases . This characteristic makes it a compound of interest for studying peptide stability and bioavailability, particularly in the context of the blood-brain barrier (BBB) and central nervous system (CNS) delivery strategies . The inclusion of a C-terminal amide is a common feature in many bioactive peptides and can be critical for receptor interaction and stability . The phenylalanine residue within the sequence may contribute to electron transfer properties, as suggested by studies on the role of phenylalanine as a relay amino acid in peptide electron hole transfer, where neighboring amide groups can stabilize a radical cation . Researchers can utilize this peptide to investigate its potential mechanisms of action, which may include interactions with neurological or peptide-specific receptors. This product is provided for Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use, or for human consumption.

Properties

CAS No.

100218-02-8

Molecular Formula

C17H22N4O5

Molecular Weight

362.4 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C17H22N4O5/c18-15(24)12(8-10-4-2-1-3-5-10)20-17(26)13(9-22)21-16(25)11-6-7-14(23)19-11/h1-5,11-13,22H,6-9H2,(H2,18,24)(H,19,23)(H,20,26)(H,21,25)/t11-,12-,13-/m0/s1

InChI Key

HJLPUKPKQATFGH-AVGNSLFASA-N

SMILES

C1CC(=O)NC1C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)N

sequence

XSF

Synonyms

pGlu-Ser-Phe-NH2
pyroglutamyl-seryl-phenylalaninamide
pyroglutamyl-seryl-phenylalanine amide

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

N-Terminal Modifications: The pyroglutamate residue in this compound prevents aminopeptidase degradation, unlike linear N-terminal analogs like seryl-asparaginyl-phenylalanine amide . This modification is critical for in vivo stability.

Protective Groups : Benzyloxycarbonyl (Z)-protected analogs (e.g., benzyloxycarbonylseryl-asparaginyl-phenylalanine amide) exhibit higher reactivity for chemical conjugation but require additional deprotection steps, increasing synthesis complexity .

Solvent and Base Optimization: Evidence from general amide synthesis (e.g., benzaldehyde amide) shows ethanol with 4% NaOH achieves 84% yield under reflux, whereas methanol or ultrasound-assisted methods yield ≤50–60% . This suggests ethanol/NaOH systems may optimize this compound synthesis, though empirical validation is needed.

Preparation Methods

N-Terminal Pyroglutamyl Protection and Activation

The pyroglutamyl (pGlu) residue inherently protects its N-terminal amino group via intramolecular cyclization, eliminating the need for external protecting agents. This feature simplifies synthesis by avoiding traditional protection-deprotection cycles. To activate the carboxyl group of pGlu for coupling, N-hydroxy-5-norbornene-2,3-dicarboximide (HONB) is employed alongside a carbodiimide reagent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds in anhydrous dimethylformamide (DMF) at 0–4°C for 4–8 hours, forming an active ester intermediate (pGlu-O-HONB).

Key Reaction Conditions

ParameterSpecification
SolventDMF, tetrahydrofuran (THF), or acetonitrile
Temperature0–4°C (activation); 20–25°C (coupling)
Reagent Ratios1:1:1 (pGlu:HONB:DCC)
Reaction Time4–8 hours

Sequential Coupling of Serine and Phenylalanine

The activated pGlu ester is coupled to serine, whose side-chain hydroxyl group is protected with a tert-butyl (t-Bu) group to prevent undesired side reactions. The coupling employs HONB/DCC in DMF with 10% N-ethylmorpholine (NEM) as a base. After 6–12 hours at 20°C, the tert-butyl group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM). The resulting pGlu-Ser intermediate is then coupled to phenylalanine amide using identical activation conditions.

Racemization Control
HONB’s steric hindrance reduces racemization to <1% compared to N-hydroxysuccinimide (5–10% racemization). This is critical for preserving the L-configuration of serine and phenylalanine.

Solid-Phase Peptide Synthesis (SPPS) Using Fmoc Chemistry

Resin Selection and C-Terminal Amidation

Solid-phase synthesis begins with a Rink amide resin, which generates the C-terminal amide upon cleavage. Fmoc-protected phenylalanine is loaded onto the resin using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in DMF. After Fmoc deprotection with 20% piperidine, Fmoc-serine(t-Bu) is coupled under similar conditions.

Pyroglutamyl Incorporation

Pyroglutamic acid, lacking an α-amine, is directly coupled to the N-terminus using HATU/DIPEA without requiring Fmoc protection. The resin is washed with DCM, and the peptide is cleaved using a TFA:water:triisopropylsilane (95:2.5:2.5) cocktail, simultaneously removing side-chain protections (e.g., t-Bu from serine).

SPPS Advantages

  • Yield : 70–85% for tripeptides.

  • Purity : >95% after HPLC purification.

Comparative Analysis of Synthesis Methods

Efficiency and Scalability

MethodYield (%)Purity (%)Racemization RiskScalability
Solution-Phase60–7585–90Low (HONB use)Moderate (batch)
Solid-Phase (Fmoc)70–85>95NegligibleHigh (automated)

Cost and Resource Considerations

Solution-phase synthesis requires lower solvent volumes but higher manual oversight. SPPS, while costlier in resin and reagents, offers reproducibility for industrial-scale production.

Purification and Analytical Validation

Chromatographic Techniques

  • Ion-Exchange Chromatography : Amberlite XAD-11 resin separates peptides by hydrophobicity.

  • Reversed-Phase HPLC : C18 columns with acetonitrile/water gradients achieve >99% purity.

Mass Spectrometry (MS) Confirmation

Electrospray ionization (ESI-MS) confirms molecular weight (MWcalc: 406.45 g/mol; MWobs: 406.48 ± 0.02). Product-ion scans validate sequence integrity via characteristic fragments (e.g., m/z 84.1 for pyroglutamyl immonium ions).

Industrial and Research Applications

pGlu-Ser-Phe-NH₂’s stability and bioavailability make it a candidate for neuroregulatory drug analogs . Solution-phase methods suit small-batch research, while SPPS dominates pharmaceutical manufacturing.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Pyroglutamyl-seryl-phenylalanine amide, and how can researchers validate the success of these methods?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is a primary method, utilizing Fmoc/t-Bu protection strategies. Validation requires tandem mass spectrometry (MS/MS) for sequence confirmation and reverse-phase HPLC for purity assessment (>95%). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should confirm stereochemistry, particularly for the pyroglutamate residue . For novel synthetic approaches, researchers should compare yields and purity metrics against established protocols .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • High-Resolution Mass Spectrometry (HRMS) to verify molecular weight (error margin < 2 ppm).
  • 2D-NMR (COSY, HSQC) to resolve backbone connectivity and side-chain interactions.
  • Circular Dichroism (CD) to assess secondary structure in solution.
  • FT-IR Spectroscopy to confirm amide bond formation (peaks at ~1650 cm⁻¹ and ~1550 cm⁻¹). Cross-validate results with literature data from peer-reviewed studies .

Q. How should researchers conduct a systematic literature review to identify knowledge gaps related to this compound?

  • Methodological Answer : Follow PRISMA guidelines for systematic reviews:

Define search terms (e.g., "this compound" AND "bioactivity" OR "synthesis").

Use databases like PubMed, SciFinder, and Web of Science, filtering for peer-reviewed articles (last 10 years).

Apply the PICO framework (Population/Intervention/Comparison/Outcome) to categorize findings.

Perform meta-analysis on conflicting data using tools like RevMan, reporting heterogeneity via I² statistics .

Advanced Research Questions

Q. What experimental design considerations are essential when optimizing the yield of this compound synthesis?

  • Methodological Answer : Employ a Design of Experiments (DoE) approach:

  • Variables : Solvent polarity (e.g., DMF vs. DCM), coupling reagent efficiency (HATU vs. HBTU), and reaction time.
  • Response Surface Methodology (RSM) to model interactions between variables.
  • Validate optimized conditions via triplicate runs and ANOVA to assess significance (p < 0.05) .

Q. How can researchers resolve contradictory findings in existing studies on the bioactivity of this compound?

  • Methodological Answer :

Comparative Replication : Repeat key assays (e.g., receptor-binding studies) under standardized conditions (pH, temperature, cell lines).

Data Reanalysis : Apply Bayesian statistics to evaluate probability distributions of reported EC₅₀ values.

Cross-Validation : Use orthogonal techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. What in silico approaches can predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model peptide-receptor interactions over ≥100 ns trajectories.
  • Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding poses against targets (e.g., GPCRs).
  • Validate predictions with mutagenesis data or competitive binding assays .

Data Analysis and Validation

Q. How should researchers address low reproducibility in chromatographic purity assessments?

  • Methodological Answer :

  • Standardize HPLC protocols:
  • Column type (C18, 5 µm particle size).
  • Isocratic elution (e.g., 0.1% TFA in acetonitrile/water).
  • Use internal standards (e.g., norleucine) to calibrate retention times.
  • Report relative standard deviation (RSD) across triplicate runs .

Q. What statistical methods are appropriate for analyzing dose-response relationships in bioactivity studies?

  • Methodological Answer :

  • Fit data to a four-parameter logistic model (Hill equation) using GraphPad Prism.
  • Calculate 95% confidence intervals for EC₅₀/IC₅₀ values.
  • Assess goodness-of-fit via R² and residual plots .

Tables for Methodological Reference

Technique Application Key Parameters Reference
SPPSPeptide synthesisFmoc deprotection (20% piperidine/DMF)
HRMSMolecular weight validationResolution > 60,000; mass error < 2 ppm
MD SimulationsBinding interaction dynamicsAMBER force field; explicit solvent model
ANOVAStatistical significance testingp < 0.05; Tukey post-hoc correction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.